molecular formula C23H18BrN3O2 B12205187 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol

Cat. No.: B12205187
M. Wt: 448.3 g/mol
InChI Key: SGWOZEBCZHUONJ-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group, a bromophenyl group, and a benzyloxyphenol group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases, leading to the disruption of cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H18BrN3O2

Molecular Weight

448.3 g/mol

IUPAC Name

2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol

InChI

InChI=1S/C23H18BrN3O2/c24-17-8-6-16(7-9-17)20-13-26-23(25)27-22(20)19-11-10-18(12-21(19)28)29-14-15-4-2-1-3-5-15/h1-13,28H,14H2,(H2,25,26,27)

InChI Key

SGWOZEBCZHUONJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Br)N)O

Origin of Product

United States

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